IT-901 is a bioactive compound classified as a naphthalenethiobarbiturate derivative. It functions primarily as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells subunit c-Rel, playing a significant role in oncogenesis and immune responses. The compound has shown promising results in preclinical studies for its anticancer properties, particularly against hematologic malignancies such as chronic lymphocytic leukemia and B cell lymphoma.
IT-901 was developed as part of research aimed at selectively inhibiting components of the nuclear factor kappa B signaling pathway, which is often dysregulated in various cancers. It has been characterized for its ability to inhibit c-Rel with an IC50 value of approximately 3 μM, indicating its potency in blocking this specific pathway . The compound has been evaluated in vitro and in vivo, demonstrating its potential as a therapeutic agent.
The details regarding the precise reagents and reaction conditions are often found in specialized chemical literature or patents.
The molecular formula of IT-901 is C_15H_14N_2O_2S, with a molecular weight of approximately 286.35 g/mol. The structural representation includes:
The three-dimensional conformation plays a significant role in its interaction with biological targets, particularly within the nuclear factor kappa B signaling pathway.
IT-901 has been shown to interact with various biological molecules, leading to significant biochemical changes:
The mechanism by which IT-901 exerts its effects involves several key processes:
IT-901 exhibits several notable physical and chemical properties:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity.
IT-901 has several potential applications in biomedical research and clinical settings:
IT-901 (Chemical Name: 5-[(2,4-Dimethoxy-1-naphthalenyl)methylene]dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione) is a orally bioavailable small molecule specifically engineered to inhibit the NF-κB transcription factor subunit c-Rel. This naphthalene thiobarbiturate derivative (Molecular Formula: C₁₇H₁₄N₂O₄S; MW: 342.37 g/mol) operates through highly selective molecular targeting, binding to c-Rel to disrupt its DNA-binding capacity. The therapeutic scope centers on pathologies where c-Rel dysregulation drives disease progression, particularly lymphoid malignancies and immune-mediated conditions like graft-versus-host disease (GVHD). Its development represents a paradigm shift from broad-spectrum NF-κB inhibitors to precision-targeted therapeutics, minimizing off-target effects while maintaining efficacy against specific transcriptional mechanisms [3] [6].
Table 1: Fundamental Chemical and Pharmacological Properties of IT-901
Property | Specification |
---|---|
CAS Registry Number | 1584121-99-2 |
Molecular Formula | C₁₇H₁₄N₂O₄S |
IUPAC Name | 5-[(2,4-Dimethoxy-1-naphthalenyl)methylene]dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione |
Biological Target | NF-κB subunit c-Rel |
IC₅₀ (c-Rel DNA binding) | 3.0 μM |
IC₅₀ (NF-κB DNA binding) | 0.1 μM |
Primary Therapeutic Areas | Lymphoma, GVHD, autoimmune disorders |
The investigative trajectory of IT-901 began with foundational research into the pathogenic role of c-Rel in immune dysregulation and oncogenesis. Early studies identified c-Rel as a critical mediator of B-cell survival and T-cell activation, positioning it as a high-value target. Initial pharmacological attempts to modulate NF-κB suffered from insufficient subunit specificity until the discovery of naphthalene thiobarbiturates. Preclinical optimization yielded IT-901 through systematic structural refinement of thiobarbiturate derivatives to enhance c-Rel binding affinity and oral bioavailability. Key milestones include its first biological characterization in 2015–2020, demonstrating selective inhibition of IL-2 expression in activated T-cells, and subsequent validation in murine xenograft models of human B-cell lymphoma (2018–2022). These studies established its unique mechanism distinct from pan-NF-κB inhibitors, catalysing expanded research into its applications beyond oncology [2] [3] [6].
IT-901 occupies a transformative niche in experimental therapeutics due to its dual impact on neoplastic and immunological pathways:
Current investigations prioritize three objectives derived from mechanistic insights:
Table 2: Key Research Hypotheses and Validation Approaches for IT-901
Hypothesis | Validation Methodology | Current Status |
---|---|---|
Enhanced pharmacokinetics via structural analogs | Pharmacophore modeling & metabolic stability assays | Half-life extension demonstrated in murine models |
Tumor microenvironment disruption | Co-culture systems (lymphoma/stromal cells) | In vitro validation complete |
NLRP3 inflammasome suppression | Microglial activation assays | Indirect evidence from related compounds |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7